molecular formula C16H20N2OS B6085172 4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine

4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine

Cat. No.: B6085172
M. Wt: 288.4 g/mol
InChI Key: YCUGPXLRDDQLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylquinoline with methylsulfanyl reagents under controlled conditions to introduce the methylsulfanyl group at the 6-position. Subsequently, the oxolan-2-ylmethyl group is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolan-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-11-8-16(17-10-12-4-3-7-19-12)18-15-6-5-13(20-2)9-14(11)15/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUGPXLRDDQLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)SC)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.